3-Amino-2-oxopropyl phosphate
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Overview
Description
3-amino-2-oxopropyl phosphate is a oxoalkyl phosphate having 3-amino-2-oxopropyl as the oxoalkyl group. It is a conjugate acid of a 3-ammonio-2-oxopropyl phosphate(1-).
Scientific Research Applications
Enzymatic Studies and Inhibition Mechanisms
- 3-Amino-2-oxopropyl phosphate is relevant in studies investigating the inhibition of pyridoxal phosphate-dependent enzymes. For example, amino-oxyacetate, a related compound, is used to inhibit enzymes like aspartate transaminase and 4-aminobutyrate transaminase, highlighting its importance in enzyme reaction studies (John & Charteris, 1978).
Biosynthesis Pathways
- In the pyridoxal phosphate biosynthesis pathway, this compound is a crucial intermediate. The enzyme PdxA, involved in this pathway, catalyzes the conversion of 4-hydroxy-l-threonine phosphate to this compound. This highlights its role in the biosynthesis of essential cofactors for amino acid metabolic conversions (Sivaraman et al., 2003).
Molecular Recognition and Transport
- The specificity of transport proteins for phosphate compounds, including analogs like this compound, is a significant area of research. Studies on phosphate-binding proteins provide insights into molecular recognition and transport mechanisms in cells, which are crucial for understanding biological processes involving charged substrates or ions (Luecke & Quiocho, 1990).
Metabolic Pathways and Biochemical Processes
- Research on phosphate esters and anhydrides, including compounds like this compound, is vital for understanding various biological processes and drug mechanisms. Their role in metabolism, nucleotide and glycosyl phosphate pathways, and other biochemical processes is of significant interest (Sheng et al., 2021).
Properties
CAS No. |
205189-34-0 |
---|---|
Molecular Formula |
C3H8NO5P |
Molecular Weight |
169.07 g/mol |
IUPAC Name |
(3-amino-2-oxopropyl) dihydrogen phosphate |
InChI |
InChI=1S/C3H8NO5P/c4-1-3(5)2-9-10(6,7)8/h1-2,4H2,(H2,6,7,8) |
InChI Key |
HIQNVODXENYOFK-UHFFFAOYSA-N |
SMILES |
C(C(=O)COP(=O)(O)O)N |
Canonical SMILES |
C(C(=O)COP(=O)(O)O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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